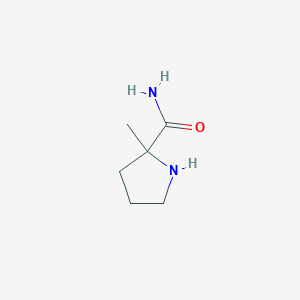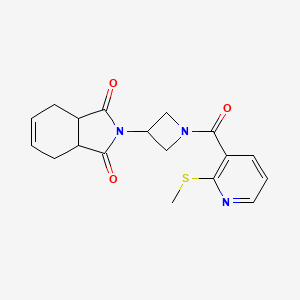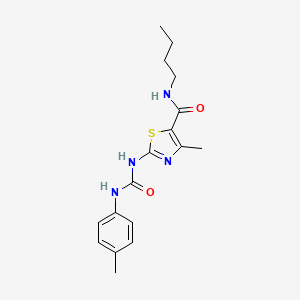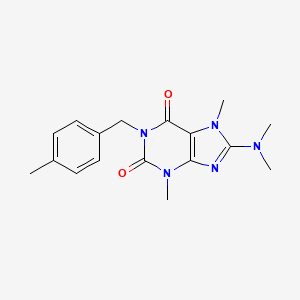
1-(5-Chloro-2-methoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloro-2-methoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a useful research compound. Its molecular formula is C18H20ClN3O4S and its molecular weight is 409.89. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2-methoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-methoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodegradation and Hydrolysis Studies
Investigations into the photodegradation and hydrolysis of substituted urea compounds highlight their stability and reaction behaviors under different environmental conditions. Gatidou and Iatrou (2011) studied the photodegradation and hydrolysis of substituted urea herbicides, revealing that substituted ureas neither hydrolyzed at tested pH values nor photodegraded at pH 7 and 9, indicating potential environmental persistence and the influence of pH on their degradation pathways (Gatidou & Iatrou, 2011).
Synthesis and Chemical Reactions
The synthesis of various compounds involving urea derivatives demonstrates the chemical versatility and potential applications of such compounds in creating novel materials or drugs. Bonacorso et al. (2003) reported on the synthesis of novel pyrimidinones from the reaction of trifluoro-3-buten-2-ones with urea, showcasing the potential for creating compounds with specific functional properties (Bonacorso et al., 2003).
Biological Activities and Drug Development
Urea and its derivatives are also explored for their biological activities, contributing to drug development efforts. Azam et al. (2009) designed and synthesized urea and thiourea derivatives exhibiting significant antiparkinsonian activity, highlighting the therapeutic potential of such compounds (Azam, Alkskas, & Ahmed, 2009).
Environmental Impact and Soil Interaction
The environmental impact and interaction of urea derivatives with soil have been investigated, providing insights into their behavior in agricultural settings. Dinelli, Vicari, and Accinelli (1998) explored the degradation and side effects of sulfonylurea herbicides in soil, indicating minimal impact on microbial activities at concentrations used in agriculture (Dinelli, Vicari, & Accinelli, 1998).
Advanced Materials and Analytical Standards
The synthesis of deuterium-labeled compounds, such as AR-A014418, demonstrates the application of urea derivatives in creating analytical standards for pharmacokinetic studies, showcasing their role in advanced material synthesis and drug analysis (Liang, Wang, Yan, & Wang, 2020).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-12-4-6-14(22-8-3-9-27(22,24)25)11-15(12)20-18(23)21-16-10-13(19)5-7-17(16)26-2/h4-7,10-11H,3,8-9H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTPTNMNUIOZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-phenyl-2H-1,2,3-triazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2740695.png)

![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2740699.png)


![2-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2740702.png)
![N-{[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2740704.png)



![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2740708.png)
![(4-(Dimethylamino)phenyl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2740711.png)
